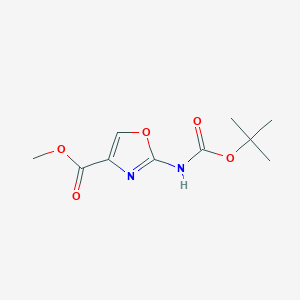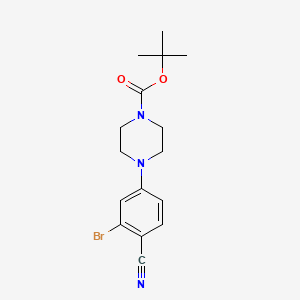
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester
Overview
Description
“2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester” is a chemical compound with the IUPAC name methyl 4-((tert-butoxycarbonyl)amino)oxazole-2-carboxylate . It has a molecular weight of 242.23 .
Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 242.23 .Scientific Research Applications
Synthesis and Transformations
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester is instrumental in the synthesis and transformation of various chemical compounds. For instance, it serves as a chiral unit in the synthesis of novel cyclic depsipeptides like Lyngbyabellin A, showing moderate cytotoxicity against specific cells. The chiral thiazole unit derived from this compound exhibits high enantiomeric excess, indicating its potential in synthesizing optically pure compounds (Wang et al., 2013).
Methodology Development
Considerable research has focused on developing methodologies for synthesizing and modifying this compound. For example, a practical synthesis methodology for dipeptido-mimetics used in inhibiting specific enzymes was developed, demonstrating the compound's relevance in creating biologically active molecules (Lauffer & Mullican, 2002). Similarly, a selective directed hydrogenation method was established to yield single diastereomers of related compounds, emphasizing the compound's role in stereoselective synthesis (Smith et al., 2001).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of structurally complex molecules. A notable example is its role in synthesizing methyl esters with high optical purity via Pd–catalyzed amide coupling, which is crucial for constructing macrocyclic azole peptides and studying their properties (Magata et al., 2017).
Structural Characterization
Structural characterization and theoretical studies have been conducted on derivatives of this compound to understand its conformation and chemical behavior in different states. For example, studies have examined its crystalline state structure and compared it with gas phase calculations, providing insights into its chemical and physical properties (Ejsmont et al., 2007).
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-8-11-6(5-16-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNJXVRLFAGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)




![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)



![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)